Irosustat

Catalog No.
S530836
CAS No.
288628-05-7
M.F
C14H15NO5S
M. Wt
309.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irosustat

CAS Number

288628-05-7

Product Name

Irosustat

IUPAC Name

(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate

Molecular Formula

C14H15NO5S

Molecular Weight

309.34 g/mol

InChI

InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18)

InChI Key

DSLPMJSGSBLWRE-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta-(c)(1)benzopyran-3-O-sulfamate, 667 coumate, BN83495, irosustat, STX64 compound

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N

Description

The exact mass of the compound Irosustat is 309.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Irosustat, also known as STX64 or BN83495, is a first-generation, orally active, irreversible inhibitor of steroid sulfatase. Its chemical structure is based on a tricyclic coumarin sulfamate framework. This compound is primarily investigated for its role in treating hormone-dependent cancers by inhibiting the conversion of dehydroepiandrosterone sulfate to active estrogens .

  • Desulfamoylation: In aqueous solutions, Irosustat can undergo desulfamoylation to yield 667-coumarin, which is a sulfamoyl-free derivative .
  • Metabolism: It is metabolized extensively in vitro by various cytochrome P450 enzymes (including CYP2C8, CYP2C9, CYP3A4/5) and phase II enzymes (such as UDP-glucuronosyltransferases and sulfotransferases), leading to the formation of monohydroxylated metabolites and conjugates .

Irosustat exhibits potent biological activity by inhibiting steroid sulfatase, which plays a crucial role in the biosynthesis of estrogens from their sulfate precursors. This inhibition leads to significant reductions in serum levels of estradiol and other related steroids. Clinical studies have demonstrated that Irosustat can stabilize disease in patients with advanced breast cancer when combined with aromatase inhibitors .

The synthesis of Irosustat involves several steps that include:

  • Formation of the Coumarin Core: The synthesis typically begins with the preparation of the coumarin structure through cyclization reactions.
  • Sulfamoylation: The introduction of the sulfamate group is crucial for its activity as an inhibitor. This step usually involves reacting the coumarin derivative with sulfamoyl chloride under specific conditions to ensure the correct positioning of functional groups .

Irosustat's primary application lies in oncology, particularly for:

  • Breast Cancer Treatment: It is being evaluated for its effectiveness in patients with estrogen receptor-positive breast cancer who have progressed on standard therapies. The compound aims to further lower estrogen levels and improve clinical outcomes when used alongside aromatase inhibitors .
  • Research Tool: As a steroid sulfatase inhibitor, Irosustat serves as a valuable tool in research studies focusing on estrogen metabolism and hormone-dependent cancers .

Irosustat can be compared to several other steroid sulfatase inhibitors. Notable similar compounds include:

Compound NameStructure TypeMechanism of ActionUnique Features
667-CoumarinCoumarin DerivativeSteroid Sulfatase InhibitionMetabolite of Irosustat
Estrone SulfateSteroid SulfateNatural Estrogen PrecursorActive form contributes to estrogen levels
STX64 (Irosustat)Tricyclic CoumarinIrreversible Steroid Sulfatase InhibitorFirst-in-class inhibitor

Irosustat stands out due to its irreversible inhibition mechanism and specific targeting of steroid sulfatase, making it a promising candidate for hormone-dependent cancer therapies .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

309.06709375 g/mol

Monoisotopic Mass

309.06709375 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

366037O6O7

Pharmacology

Steroid sulfatase inhibitor BN 83495 selectively binds to and inhibits steroid sulfatase (STS), which may inhibit the production of locally active estrogens and so inhibit estrogen-dependent cell growth in tumor cells, such as those of the breast, ovary, and endometrium. STS is a cytoplasmic enzyme responsible for the conversion of circulating inactive estrone sulfate and estradiol sulfate to biologically active unconjugated estrone and estradiol, respectively.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Sulfatases [EC:3.1.6.-]
STS [HSA:412] [KO:K01131]

Other CAS

288628-05-7

Wikipedia

Irosustat

Dates

Last modified: 08-15-2023
1: Lawrence Woo LW, Leblond B, Purohit A, Potter BV. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors. Bioorg Med Chem. 2012 Apr 15;20(8):2506-19. Epub 2012 Mar 8. PubMed PMID: 22455789.
2: Ventura V, Solà J, Peraire C, Brée F, Obach R. In vitro evaluation of the interaction potential of irosustat with drug-metabolizing enzymes. Drug Metab Dispos. 2012 Jul;40(7):1268-78. Epub 2012 Mar 26. PubMed PMID: 22451700.
3: Woo LW, Ganeshapillai D, Thomas MP, Sutcliffe OB, Malini B, Mahon MF, Purohit A, Potter BV. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem. 2011 Nov 4;6(11):2019-34. doi: 10.1002/cmdc.201100288. Epub 2011 Aug 25. PubMed PMID: 21990014; PubMed Central PMCID: PMC3262147.
4: Purohit A, Woo LW, Potter BV. Steroid sulfatase: a pivotal player in estrogen synthesis and metabolism. Mol Cell Endocrinol. 2011 Jul 4;340(2):154-60. Epub 2011 Jun 30. Review. PubMed PMID: 21693170.
5: Ventura V, Solà J, Celma C, Peraire C, Obach R. In vitro metabolism of irosustat, a novel steroid sulfatase inhibitor: interspecies comparison, metabolite identification, and metabolic enzyme identification. Drug Metab Dispos. 2011 Jul;39(7):1235-46. Epub 2011 Apr 4. PubMed PMID: 21464173.
6: Palmieri C, Januszewski A, Stanway S, Coombes RC. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer. Expert Rev Anticancer Ther. 2011 Feb;11(2):179-83. Review. Erratum in: Expert Rev Anticancer Ther. 2011 Sep;11(9):1472. PubMed PMID: 21342037.
7: Woo LW, Purohit A, Potter BV. Development of steroid sulfatase inhibitors. Mol Cell Endocrinol. 2011 Jul 4;340(2):175-85. Epub 2011 Jan 14. Review. PubMed PMID: 21238537.
8: Fusi L, Purohit A, Brosens J, Woo LW, Potter BV, Reed MJ. Inhibition of steroid sulfatase activity in endometriotic implants by STX64 (667Coumate): a potential new therapy. ScientificWorldJournal. 2008 Dec 25;8:1325-7. PubMed PMID: 19112542.
9: Purohit A, Chander SK, Woo LW, Parsons MF, Jhalli R, Potter BV, Reed MJ. Inhibition of steroid sulphatase activity via the percutaneous route: a new option for breast cancer therapy. Anticancer Res. 2008 May-Jun;28(3A):1517-23. PubMed PMID: 18630506.
10: Foster PA, Chander SK, Parsons MF, Newman SP, Woo LW, Potter BV, Reed MJ, Purohit A. Efficacy of three potent steroid sulfatase inhibitors: pre-clinical investigations for their use in the treatment of hormone-dependent breast cancer. Breast Cancer Res Treat. 2008 Sep;111(1):129-38. Epub 2007 Oct 4. PubMed PMID: 17914670.
11: Stanway SJ, Delavault P, Purohit A, Woo LW, Thurieau C, Potter BV, Reed MJ. Steroid sulfatase: a new target for the endocrine therapy of breast cancer. Oncologist. 2007 Apr;12(4):370-4. Review. PubMed PMID: 17470679.

Explore Compound Types